Cas no 732996-99-5 (N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide)
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide
- starbld0006522
- SR-01000049203-1
- EN300-26683746
- AKOS017011372
- 732996-99-5
- SR-01000049203
- Z19739752
- HMS1765B09
-
- Inchi: 1S/C15H15N3O2/c1-15(10-17,12-4-5-12)18-14(19)9-20-13-6-2-11(8-16)3-7-13/h2-3,6-7,12H,4-5,9H2,1H3,(H,18,19)
- InChI Key: CXJDLYRXWIYZPO-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC(C#N)=CC=1)NC(C#N)(C)C1CC1
Computed Properties
- Exact Mass: 269.116426730g/mol
- Monoisotopic Mass: 269.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 85.9Ų
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683746-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide |
732996-99-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide
Recent Advances in the Study of N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide (CAS: 732996-99-5)
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide (CAS: 732996-99-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug discovery, particularly as a modulator of key biological pathways. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
The compound's unique structure, featuring a cyano group and a cyclopropyl moiety, has been the subject of extensive investigation. Researchers have explored its role as a potential inhibitor of enzymes involved in inflammatory and metabolic disorders. Recent in vitro studies have demonstrated its ability to interact with specific protein targets, suggesting a promising avenue for the development of novel therapeutics.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the compound's pharmacokinetic properties. The study revealed that N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide exhibits favorable absorption and distribution profiles, with moderate plasma protein binding. These characteristics make it a viable candidate for further preclinical development.
Another key area of research has been the compound's mechanism of action. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that the compound acts as a selective modulator of a specific kinase pathway, which is implicated in several types of cancer. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing valuable insights for structure-activity relationship (SAR) optimization.
In addition to its therapeutic potential, the synthetic routes for N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide have also been refined. A 2022 publication in Organic Process Research & Development detailed an improved synthetic protocol that enhances yield and purity while reducing environmental impact. This advancement is critical for scaling up production for future clinical trials.
Despite these promising developments, challenges remain. For instance, the compound's metabolic stability in vivo requires further optimization to minimize rapid clearance. Ongoing research is focused on derivatization strategies to address this issue while maintaining its biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide (CAS: 732996-99-5) represents a compelling case study in modern drug discovery. Its multifaceted biological activities and adaptable chemical structure position it as a valuable tool for both basic research and therapeutic development. Future studies will likely explore its applications in combination therapies and its potential in treating diseases beyond those currently under investigation.
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